molecular formula C16H34N2O3Si B11820061 tert-butyl (2R,4R)-2-(aminomethyl)-4-[tert-butyl(dimethyl)silyl]oxypyrrolidine-1-carboxylate

tert-butyl (2R,4R)-2-(aminomethyl)-4-[tert-butyl(dimethyl)silyl]oxypyrrolidine-1-carboxylate

Cat. No.: B11820061
M. Wt: 330.54 g/mol
InChI Key: DKCJFKXHBRAYKQ-CHWSQXEVSA-N
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Description

Tert-butyl (2R,4R)-2-(aminomethyl)-4-[tert-butyl(dimethyl)silyl]oxypyrrolidine-1-carboxylate is a complex organic compound featuring a pyrrolidine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R,4R)-2-(aminomethyl)-4-[tert-butyl(dimethyl)silyl]oxypyrrolidine-1-carboxylate typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor.

    Introduction of the Aminomethyl Group: This step often involves the use of a reductive amination reaction.

    Attachment of the tert-Butyl(dimethyl)silyl Group: This is usually achieved through a silylation reaction using tert-butyl(dimethyl)silyl chloride.

    Protection of the Carboxylate Group: The carboxylate group is protected using tert-butyl chloroformate.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the pyrrolidine ring.

    Substitution: Nucleophilic substitution reactions can occur at the silyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium azide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminomethyl group can yield an imine or an amide.

Scientific Research Applications

Chemistry

In organic synthesis, tert-butyl (2R,4R)-2-(aminomethyl)-4-[tert-butyl(dimethyl)silyl]oxypyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology

The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.

Medicine

In medicinal chemistry, it serves as a precursor for the development of pharmaceutical agents, particularly those targeting neurological pathways.

Industry

The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which tert-butyl (2R,4R)-2-(aminomethyl)-4-[tert-butyl(dimethyl)silyl]oxypyrrolidine-1-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors involved in various biochemical pathways. The compound’s functional groups allow it to form stable complexes with these targets, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (2R,4R)-2-(aminomethyl)pyrrolidine-1-carboxylate: Lacks the silyl group, making it less sterically hindered.

    tert-Butyl (2R,4R)-2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate: Contains a hydroxyl group instead of the silyl group, affecting its reactivity.

Uniqueness

The presence of the tert-butyl(dimethyl)silyl group in tert-butyl (2R,4R)-2-(aminomethyl)-4-[tert-butyl(dimethyl)silyl]oxypyrrolidine-1-carboxylate imparts unique steric and electronic properties. This makes it particularly useful in reactions where steric hindrance can influence the outcome, such as in selective catalysis and protection strategies in organic synthesis.

Properties

Molecular Formula

C16H34N2O3Si

Molecular Weight

330.54 g/mol

IUPAC Name

tert-butyl (2R,4R)-2-(aminomethyl)-4-[tert-butyl(dimethyl)silyl]oxypyrrolidine-1-carboxylate

InChI

InChI=1S/C16H34N2O3Si/c1-15(2,3)20-14(19)18-11-13(9-12(18)10-17)21-22(7,8)16(4,5)6/h12-13H,9-11,17H2,1-8H3/t12-,13-/m1/s1

InChI Key

DKCJFKXHBRAYKQ-CHWSQXEVSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1CN)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CN)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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